![molecular formula C21H18N4O2S B2761655 Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852376-03-5](/img/structure/B2761655.png)
Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
“Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a complex organic compound that contains several functional groups, including a benzyl group, a triazolo[4,3-b]pyridazine ring, and a thioacetate group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds . The synthesis typically involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied due to the presence of several reactive functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a common feature in many biologically active compounds and is likely to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of a benzyl group and a triazolo[4,3-b]pyridazine ring may influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
- Potential Use : It can be explored for targeted cancer therapies, especially in tumors where Met kinase activity is implicated .
- Application : Researchers use this compound to test kinase-dependent signal transduction pathways in animal models, cell cultures, and clinical conditions mentioned in the patent application .
Tyrosine Kinase Inhibition
Kinase-Dependent Signal Transduction Studies
Anticancer Properties
Novel Heterocyclic Synthesis
Future Directions
The study of this compound and similar compounds is likely to be a fruitful area of research, given their potential biological activity and the interesting chemistry of the triazolo[4,3-b]pyridazine ring . Future research could focus on exploring the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
benzyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-15-7-9-17(10-8-15)21-23-22-18-11-12-19(24-25(18)21)28-14-20(26)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOWPFOXQKIWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate |
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